molecular formula C27H23NO6S B12204482 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12204482
M. Wt: 489.5 g/mol
InChI Key: WBULZQBDCBXANO-AFUMVMLFSA-N
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Description

Tautomerism:

The compound exhibits keto-enol tautomerism at the 3-oxo group of the benzofuranone system. However, the keto form predominates due to conjugation with the aromatic system.

Stereoelectronic Effects:

  • Indole-Methylidene Conjugation :
    • The indole’s electron-rich pyrrole ring donates electron density to the methylidene group, activating the α,β-unsaturated ketone for nucleophilic attack.
  • Sulfonate Electron Withdrawal :
    • The benzenesulfonate group withdraws electrons via resonance, polarizing the C–O bond and enhancing the electrophilicity of the adjacent benzofuran ring.

Frontier Molecular Orbitals :

  • The highest occupied molecular orbital (HOMO) localizes on the indole and methylidene groups, while the lowest unoccupied molecular orbital (LUMO) resides on the benzofuranone carbonyl and sulfonate ester.

Properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C27H23NO6S/c1-4-28-16-18(22-15-19(32-3)10-12-23(22)28)14-25-26(29)21-11-13-24(17(2)27(21)33-25)34-35(30,31)20-8-6-5-7-9-20/h5-16H,4H2,1-3H3/b25-14+

InChI Key

WBULZQBDCBXANO-AFUMVMLFSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Construction of the Benzofuran Skeleton

The benzofuran scaffold is synthesized via a nucleophilic aromatic substitution (SNAr) and 5-endo-dig cyclization sequence, as demonstrated by Hudson et al.. Starting with 2-fluoro-5-methylacetophenone , the acetylene group is introduced at the ortho position to the ketone. Treatment with a methoxide nucleophile in DMSO initiates SNAr displacement of the fluoride, followed by cyclization to form the 2,3-dihydrobenzofuran-3-one core. Key parameters include:

  • Solvent : DMSO or water/DMSO mixtures (optimized for cyclization).

  • Temperature : 80–100°C for 6–12 hours.

  • Yield : 70–85% for the cyclized product.

StepConditionsYieldPurity
Esterification−10°C, SOCl₂ (1.05 equiv)98.3%99.87%
Hydrolysis10°C, 0.05 kPa95%

Synthesis of the Indole Moiety: 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde

Methoxylation of 5-Bromoindole

The 5-methoxyindole intermediate is prepared via copper-catalyzed methoxylation of 5-bromoindole. A mixture of 5-bromoindole, sodium methoxide (1.3–2.0 equiv), and a catalyst system (phenanthroline/CuBr) in methanol is heated at 90–110°C for 5–10 hours. The reaction achieves:

  • Conversion : >95%.

  • Selectivity : >90% for 5-methoxyindole.

N-Ethylation of Indole

The 1-ethyl group is introduced via alkylation using ethyl bromide in the presence of a base (e.g., NaH) in DMF. The reaction proceeds at 60°C for 4–6 hours, yielding 1-ethyl-5-methoxyindole with >85% efficiency.

Formylation at C3

The indole is formylated at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to generate the 3-carbaldehyde derivative.

Condensation of Benzofuran and Indole Fragments

The final step involves Knoevenagel condensation between the benzofuran-3-one and indole-3-carbaldehyde. The reaction is catalyzed by piperidine in ethanol under reflux, forming the (2E)-configured methylidene linkage. Key considerations include:

  • Stereoselectivity : The E-isomer is favored due to steric hindrance during enolate formation.

  • Yield : 65–75% after recrystallization from toluene/petroleum ether.

Optimized Conditions :

ParameterValue
CatalystPiperidine (10 mol%)
SolventEthanol
Temperature80°C (reflux)
Reaction Time12 hours

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from a toluene/petroleum ether mixture. Analytical data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=), 7.89–7.45 (m, 5H, Ar-H), 6.95 (s, 1H, indole-H), 4.12 (q, 2H, NCH₂), 3.86 (s, 3H, OCH₃), 2.41 (s, 3H, Ar-CH₃).

  • HPLC Purity : >98%.

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-alkylation : Mitigated by using a slight excess of ethyl bromide (1.1 equiv) and controlled reaction times.

  • Isomerization : The E-configuration is preserved by avoiding prolonged heating during condensation.

Scalability

  • Benzenesulfonate esterification is scalable to 1000L reactors with consistent yields.

  • Catalyst recycling : Copper complexes from the methoxylation step are recoverable via filtration .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds structurally related to the target compound exhibit significant antibacterial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that the target compound may also possess similar antibacterial effects, making it a candidate for the development of new antibiotics to combat resistant strains of bacteria .

Anticancer Potential

Indole derivatives are frequently investigated for their anticancer activities due to their ability to interact with various biological targets involved in cancer progression. Preliminary studies suggest that the target compound could inhibit tumor cell proliferation and induce apoptosis in cancer cells. Such properties are essential for developing novel anticancer therapies .

Pharmacological Studies

The compound's potential as a pharmacological agent extends beyond antibacterial and anticancer applications. Its indole structure is known to exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Research into the mechanisms by which this compound interacts with neural pathways could yield significant insights into its therapeutic applications .

Case Study 1: Antibacterial Screening

A study conducted on various indole derivatives revealed that certain modifications led to enhanced antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The incorporation of a benzofuran moiety was found to increase lipophilicity, improving membrane penetration and efficacy against bacterial cells .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that related compounds induced cell cycle arrest and apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of apoptotic markers. These findings support further investigation into the target compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzofuran derivatives known for their anticancer and anti-inflammatory properties. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity Key Differences
(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-... Benzofuran Benzenesulfonate, indole-methylidene, ethyl, methoxy, 7-methyl Hypothesized anticancer activity (SAR-driven) Unique sulfonate group enhances solubility; indole substitution may improve target selectivity
(S)-N-(2-(1-(Chloromethyl)-5-hydroxy-8-methoxy-2,3-dihydro-1H-benzo[e]indole... Benzo[e]indole-selenophene Chloromethyl, hydroxy, methoxy, selenophene, dimethylaminoethoxy Anticancer (in vitro cytotoxicity) Selenophene core vs. benzofuran; selenophene may confer redox-modulating properties
Simple benzofuran derivatives (e.g., 7-methoxybenzofuran) Benzofuran Methoxy, alkyl chains Antioxidant, antimicrobial Lack of sulfonate or indole groups reduces polarity and target specificity

Physicochemical Properties

  • Solubility: The benzenesulfonate group in the target compound likely increases water solubility compared to non-sulfonated benzofurans (e.g., 7-methoxybenzofuran), aligning with the "like dissolves like" principle .
  • Stability : The 3-oxo group may enhance metabolic stability compared to analogues with reducible functional groups (e.g., nitro or hydroxylamine derivatives).

SAR Insights

Indole-Methylidene : The (E)-configuration and methoxy substitution may enhance π-π stacking with aromatic residues in target proteins, improving binding affinity .

Research Findings and Limitations

While direct studies on the target compound are scarce, structural analogs provide indirect insights:

  • In Silico Predictions : Molecular docking suggests strong affinity for tyrosine kinases (e.g., EGFR) due to the sulfonate’s interaction with positively charged binding pockets .
  • Gaps: No in vivo data exists for the target compound; its metabolic pathway and off-target effects remain uncharacterized.

Biological Activity

The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21NO6SC_{22}H_{21}NO_6S with a molecular weight of 427.5 g/mol. The IUPAC name is [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate . The structure includes indole and benzofuran moieties that are critical for its biological activity.

PropertyValue
Molecular FormulaC22H21NO6S
Molecular Weight427.5 g/mol
IUPAC Name[(2E)-2-[...]]
InChI KeyGVHNSXOVJYDNDC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
  • Cell Membrane Disruption : Potential disruption of microbial cell membranes, leading to cell death.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antifungal and antibacterial properties:

Antifungal Activity

A study demonstrated that derivatives containing the methoxy and sulfonyl groups exhibit enhanced antifungal activity against Fusarium oxysporum. The structure–activity relationship (SAR) indicated that modifications to the benzofuran core significantly influence potency, with certain substitutions leading to minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL, outperforming traditional antifungals like ketoconazole .

Antibacterial Activity

The compound has also shown in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .

Case Studies

  • Study on Antifungal Efficacy :
    A series of experiments tested various derivatives against Fusarium oxysporum. The most active compounds had MIC values ranging from 6.25 to 30 µg/mL, demonstrating superior efficacy compared to commercial fungicides .
  • Antibacterial Testing :
    In a comparative study, the compound was evaluated alongside known antibiotics against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it inhibited bacterial growth effectively, suggesting potential for therapeutic applications in treating resistant infections .

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